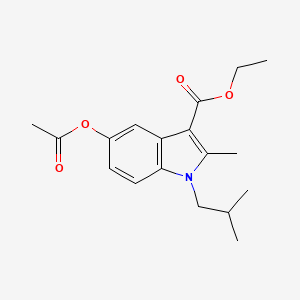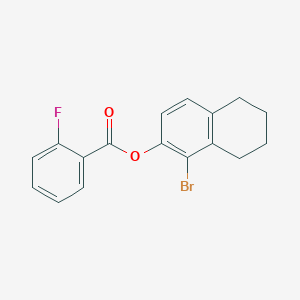![molecular formula C17H19N3O2S B5880004 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer, autoimmune disorders, and inflammatory diseases. This compound has shown promising results in preclinical studies and is currently being tested in clinical trials.
作用機序
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide inhibits the activity of several enzymes that are involved in the proliferation and survival of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). By inhibiting these enzymes, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide can induce apoptosis (programmed cell death) in cancer cells and decrease their ability to proliferate and spread.
Biochemical and Physiological Effects:
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the suppression of cytokine production, and the modulation of T-cell differentiation. These effects contribute to the compound's anti-tumor and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in lab experiments is its specificity for BTK, ITK, and JAK3, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. However, one limitation of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, including:
1. Investigating its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy.
2. Studying its effects on other enzymes and signaling pathways that are involved in cancer and autoimmune diseases.
3. Developing more potent and selective inhibitors of BTK, ITK, and JAK3 based on the structure of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide.
4. Conducting clinical trials to evaluate the safety and efficacy of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in treating various types of cancer and autoimmune disorders.
5. Exploring its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and psoriasis.
合成法
The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-acetyl-1-piperazine with 4-bromoaniline to form N-(4-bromo-phenyl)-4-(4-acetyl-1-piperazinyl)benzamide. This compound is then reacted with 2-thiophenecarboxylic acid to produce N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide.
科学的研究の応用
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been studied extensively for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promise in treating autoimmune disorders such as rheumatoid arthritis and inflammatory diseases such as asthma.
特性
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13(21)19-8-10-20(11-9-19)15-6-4-14(5-7-15)18-17(22)16-3-2-12-23-16/h2-7,12H,8-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVURKTMBVVVWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6177941 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)



![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)


![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)


![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)
